molecular formula C25H21NO7S B270915 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270915
M. Wt: 479.5 g/mol
InChI Key: ALESREZYUGPHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, commonly known as TPEN, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TPEN is a chelating agent that can bind to various metal ions, making it a valuable tool for studying the role of metal ions in biological systems.

Mechanism of Action

TPEN binds to metal ions through its thienylcarbonyl and phenyl groups, forming a stable complex. The binding of TPEN to metal ions can lead to the depletion of intracellular metal ion concentrations, which can affect various cellular processes. TPEN has been shown to induce apoptosis in cancer cells by chelating intracellular zinc ions, which are essential for cell survival.
Biochemical and Physiological Effects:
TPEN has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the cell type it is used on. TPEN has been shown to induce apoptosis in cancer cells by chelating intracellular zinc ions, as mentioned earlier. TPEN has also been shown to inhibit angiogenesis by chelating copper ions, which are essential for the formation of new blood vessels. TPEN has been shown to induce oxidative stress by chelating iron ions, which can lead to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using TPEN in lab experiments is its selectivity for certain metal ions, which allows researchers to study the role of specific metal ions in biological systems. Another advantage is its ability to penetrate cell membranes, allowing it to chelate intracellular metal ions. One limitation of using TPEN is its potential toxicity, as it can deplete intracellular metal ion concentrations to levels that are detrimental to cell survival.

Future Directions

There are several future directions for research on TPEN. One direction is to investigate the role of TPEN in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another direction is to study the role of TPEN in neurodegenerative diseases, as metal ion dysregulation has been implicated in the pathogenesis of these diseases. Additionally, the development of new TPEN derivatives with improved selectivity and toxicity profiles could lead to the discovery of new therapeutic agents.

Synthesis Methods

TPEN can be synthesized through a multi-step process that involves the condensation of 2-thiophenecarboxylic acid with 4-hydroxyphenylacetic acid, followed by the esterification of the resulting product with 3-methoxyphenylacetic acid. The final product is obtained through the reaction of the ester with pyrrolidine-2,5-dione in the presence of a coupling agent.

Scientific Research Applications

TPEN is widely used in scientific research to study the role of metal ions in various biological systems. It has been shown to selectively chelate zinc, copper, and iron ions, making it a valuable tool for investigating the function of these metal ions in cells. TPEN has been used to study the role of zinc in insulin secretion, the role of copper in angiogenesis, and the role of iron in oxidative stress.

properties

Molecular Formula

C25H21NO7S

Molecular Weight

479.5 g/mol

IUPAC Name

[2-oxo-2-[4-(thiophene-2-carbonyloxy)phenyl]ethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C25H21NO7S/c1-31-20-5-2-4-18(13-20)26-14-17(12-23(26)28)24(29)32-15-21(27)16-7-9-19(10-8-16)33-25(30)22-6-3-11-34-22/h2-11,13,17H,12,14-15H2,1H3

InChI Key

ALESREZYUGPHOY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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